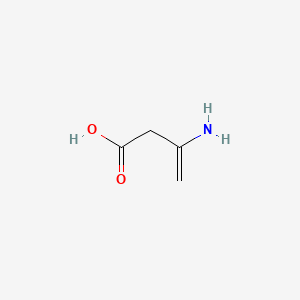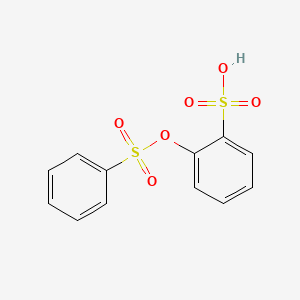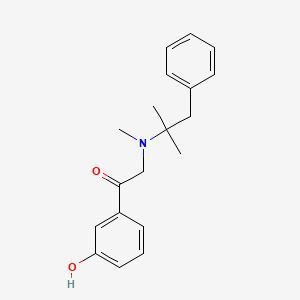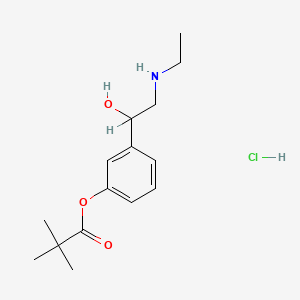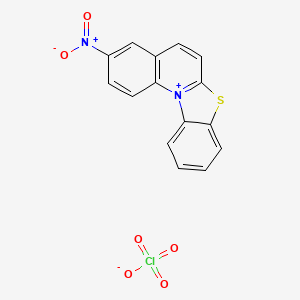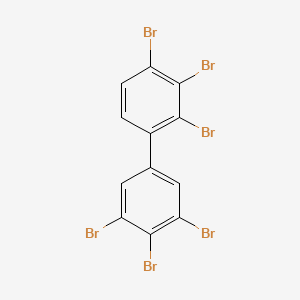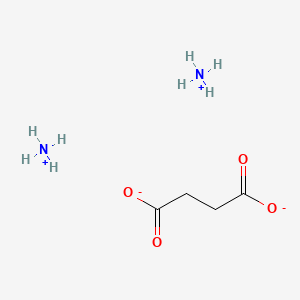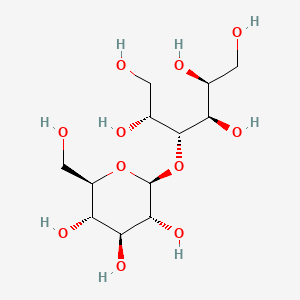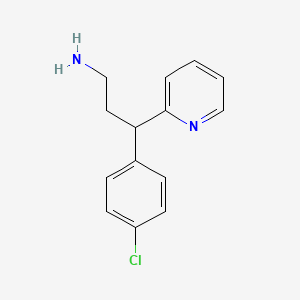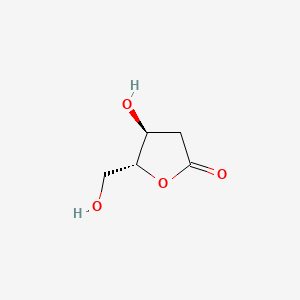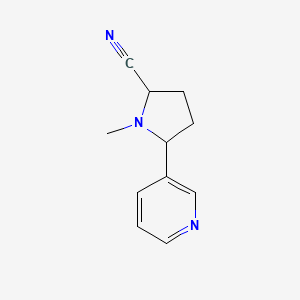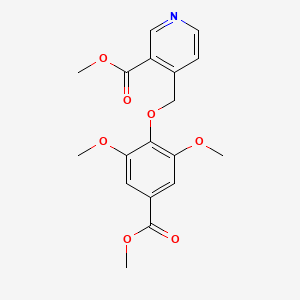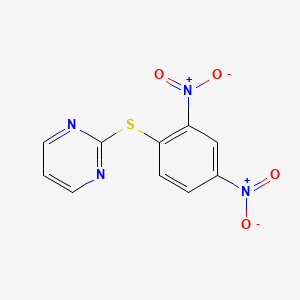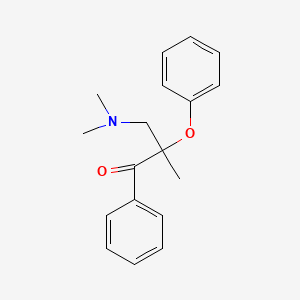
Lawrencium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lawrencium atom is an actinoid atom and a d-block element atom.
A radioactive actinide discovered in 1961. It has the atomic symbol Lr, and atomic number 103. There are twelve isotopes with mass numbers 252�??262 and 266.
Applications De Recherche Scientifique
Understanding the Periodic Table
Lawrencium's properties have reopened debates about the groupings in the periodic table. In 2015, researchers measured its first ionization energy, leading to discussions about its placement and that of other elements in group 3. This study contributes to the understanding of the periodic table's structure (Labarca & González, 2019).
Chemical Properties of Lawrencium
In a study on lawrencium's chemistry, there was no evidence of oxidation states lower than 3+ in aqueous solutions. This finding is significant in understanding the chemical behavior of lawrencium and its reactions (Scherer et al., 1988).
Discovery and Production
The discovery of lawrencium (Lw) was marked by its production through the bombardment of californium with boron ions. Its identification added a new element to the periodic table, enhancing our understanding of atomic structures (Ghiorso et al., 1961).
Atomic Properties and Theoretical Models
Lawrencium's atomic properties validate theoretical models of heavy elements. Its ionization potential was measured, confirming predictions and illustrating its role in bridging knowledge gaps about superheavy elements (Türler, 2015).
Encapsulation in Fullerenes
A study explored encapsulating lawrencium in C60 fullerenes, comparing its properties with lithium. This research sheds light on the electronic properties of lawrencium and its potential applications in materials science (Srivastava et al., 2016).
Bonding and Molecular Structure
Research on Lawrencium and Nobelium dihydrides (LrH2 and NoH2) revealed unusual nonactinide properties. These findings highlight the unique chemical behavior of late actinides, crucial for understanding their bonding and molecular structures (Balasubramanian, 2002).
Cancer Treatment Applications
Lawrencium nanoparticles exhibit thermoplasmonic characteristics, useful in optothermal human cancer cell treatment. Studies on their interaction with synchrotron radiation show potential in medical applications (Heidari et al., 2019).
Propriétés
Numéro CAS |
22537-19-5 |
|---|---|
Nom du produit |
Lawrencium |
Formule moléculaire |
L |
Poids moléculaire |
262.11 g/mol |
Nom IUPAC |
lawrencium |
InChI |
InChI=1S/Lr |
Clé InChI |
CNQCVBJFEGMYDW-UHFFFAOYSA-N |
SMILES |
[Lr] |
SMILES canonique |
[Lr] |
Autres numéros CAS |
22537-19-5 |
Synonymes |
Lawrencium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



